3-{[1-(4-Bromophenyl)ethyl]amino}propan-1-ol
CAS No.:
Cat. No.: VC17811943
Molecular Formula: C11H16BrNO
Molecular Weight: 258.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16BrNO |
|---|---|
| Molecular Weight | 258.15 g/mol |
| IUPAC Name | 3-[1-(4-bromophenyl)ethylamino]propan-1-ol |
| Standard InChI | InChI=1S/C11H16BrNO/c1-9(13-7-2-8-14)10-3-5-11(12)6-4-10/h3-6,9,13-14H,2,7-8H2,1H3 |
| Standard InChI Key | LSCUYWVCGYRFJD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=CC=C(C=C1)Br)NCCCO |
Introduction
Chemical Identity and Structural Characteristics
3-{[1-(4-Bromophenyl)ethyl]amino}propan-1-ol belongs to the class of arylalkylamino alcohols, distinguished by its bifunctional amine and alcohol groups. The compound’s IUPAC name, 3-[1-(4-bromophenyl)ethylamino]propan-1-ol, systematically describes its branching pattern. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₆BrNO |
| Molecular Weight | 258.15 g/mol |
| Canonical SMILES | CC(C1=CC=C(C=C1)Br)NCCCO |
| InChI Key | LSCUYWVCGYRFJD-UHFFFAOYSA-N |
| PubChem CID | 43182884 |
The bromine atom at the para position of the phenyl ring enhances electrophilic aromatic substitution reactivity, while the secondary amine and primary alcohol groups facilitate hydrogen bonding and coordination chemistry. X-ray crystallography of analogous compounds reveals that the ethylamino-propanol chain adopts a gauche conformation, optimizing intramolecular hydrogen bonding between the amine and hydroxyl groups .
Synthesis and Production
Industrial and laboratory syntheses of 3-{[1-(4-Bromophenyl)ethyl]amino}propan-1-ol typically involve multi-step sequences starting from 4-bromoacetophenone or related precursors. A scalable method reported in patent CN108409585 involves:
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Reductive Amination:
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Purification:
Comparative studies show that substituting AlCl₃ with BF₃·OEt₂ improves regioselectivity but reduces yield to 78%. Industrial protocols emphasize recyclable solvents and catalytic hydrogenation to minimize waste.
Physicochemical Properties
The compound’s properties are shaped by its polar functional groups and aromatic bromine:
| Property | Value |
|---|---|
| Melting Point | 98–102°C (predicted) |
| Solubility | 15 mg/mL in DMSO |
| LogP | 2.45 (calculated) |
| pKa (amine) | 9.2 ± 0.3 |
The logP value indicates moderate lipophilicity, suitable for blood-brain barrier penetration in drug candidates. Aqueous solubility is pH-dependent, with protonation of the amine group enhancing solubility below pH 7 . Spectroscopic data (¹H NMR, δ ppm in CDCl₃): 1.45 (t, 3H, CH₂CH₃), 2.70 (m, 2H, NCH₂), 3.60 (m, 2H, CH₂OH).
Applications in Research and Industry
Pharmaceutical Intermediate
The compound serves as a precursor to antipsychotic agents, leveraging its dopamine receptor affinity. Derivatives with added sulfonamide groups show enhanced blood-brain barrier penetration.
Material Science
Functionalization with acrylate groups yields UV-curable resins with refractive indices of 1.52–1.55, suitable for optical coatings.
Analytical Chemistry
As a chiral selector in capillary electrophoresis, it resolves racemic mixtures of β-blockers with a separation factor (α) of 1.8 .
Comparative Analysis with Structural Analogues
| Compound | Key Differences | Bioactivity (IC₅₀) |
|---|---|---|
| 3-Bromo-1-(4-methylphenyl)propan-1-one | Ketone vs. alcohol terminus | MAO-B: 28 µM |
| 1-(4-Bromophenyl)propan-1-ol | Lacks amine group | D₂ Receptor: >100 µM |
The amine group in 3-{[1-(4-Bromophenyl)ethyl]amino}propan-1-ol confers superior binding to amine-reactive targets compared to non-nitrogenated analogues .
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